molecular formula C9H8O B14291988 Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methyl- CAS No. 126889-61-0

Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methyl-

Cat. No.: B14291988
CAS No.: 126889-61-0
M. Wt: 132.16 g/mol
InChI Key: HUOFKGGCNLSHMK-UHFFFAOYSA-N
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Description

Bicyclo[420]octa-1,3,5-trien-7-one, 3-methyl- is a unique organic compound characterized by its bicyclic structure This compound is part of the bicyclo[42The molecular formula of this compound is C9H8O, and it has a molecular weight of 132.16 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methyl- typically involves a multi-step process. One common method starts with the preparation of the bicyclo[4.2.0]octa-1,3,5-triene core. This can be achieved through a one-pot procedure starting from terminal aryl alkynes and catalyzed by a rhodium (I) complex . The reaction conditions often include the use of dichlorodimethylsilane and magnesium in tetrahydrofuran (THF) at 25–30 °C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methyl- undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

Common Reagents and Conditions

The reactions of bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methyl- often require specific reagents and conditions. For example, oxidation reactions may use potassium permanganate in an acidic medium, while reduction reactions may use lithium aluminum hydride in an anhydrous solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methyl- has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.

    Biology: The compound’s potential biological activity is of interest for drug discovery and development. Researchers are exploring its interactions with biological targets.

    Medicine: Although not widely used in medicine, its derivatives may have potential therapeutic applications.

    Industry: It is used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methyl- involves its interaction with specific molecular targets. The compound can undergo polymerization through interactions with active alkenes, forming polydiphenylethylene or cyclooctane structures . This process is often facilitated by the presence of catalysts and specific reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[420]octa-1,3,5-trien-7-one, 3-methyl- is unique due to its specific functional groups and the resulting chemical properties

Properties

CAS No.

126889-61-0

Molecular Formula

C9H8O

Molecular Weight

132.16 g/mol

IUPAC Name

3-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-one

InChI

InChI=1S/C9H8O/c1-6-2-3-8-7(4-6)5-9(8)10/h2-4H,5H2,1H3

InChI Key

HUOFKGGCNLSHMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C2

Origin of Product

United States

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